molecular formula C9H8N4 B182792 2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile CAS No. 106345-06-6

2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile

Katalognummer: B182792
CAS-Nummer: 106345-06-6
Molekulargewicht: 172.19 g/mol
InChI-Schlüssel: RWQPISWIADJOQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile is a chemical compound with the molecular formula C₇H₇N₃ It is known for its unique structure, which includes a pyrrolidine ring and two nitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile typically involves the reaction of pyrrolidine derivatives with cyanomethyl compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile groups can form interactions with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Malononitrile: A simpler nitrile compound with two nitrile groups attached to a methylene group.

    Cyanoacetonitrile: Contains a nitrile group attached to an acetonitrile moiety.

    Dicyanomethane: Another compound with two nitrile groups attached to a methane carbon.

Eigenschaften

CAS-Nummer

106345-06-6

Molekularformel

C9H8N4

Molekulargewicht

172.19 g/mol

IUPAC-Name

2-[1-(cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile

InChI

InChI=1S/C9H8N4/c10-3-5-13-4-1-2-9(13)8(6-11)7-12/h1-2,4-5H2

InChI-Schlüssel

RWQPISWIADJOQN-UHFFFAOYSA-N

SMILES

C1CC(=C(C#N)C#N)N(C1)CC#N

Kanonische SMILES

C1CC(=C(C#N)C#N)N(C1)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.